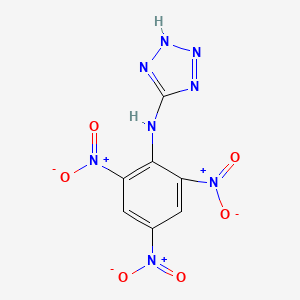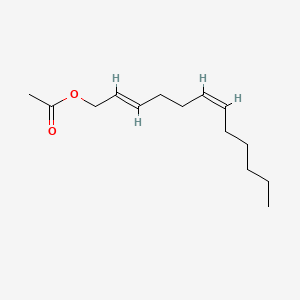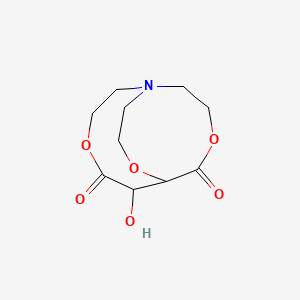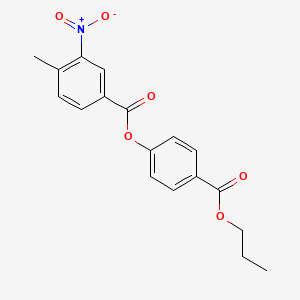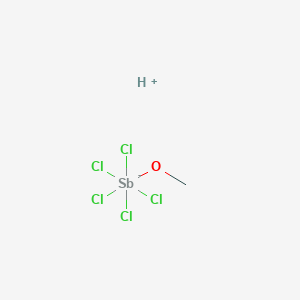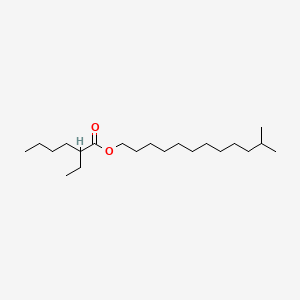
Isotridecyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecyl 2-ethylhexanoate is an ester compound with the molecular formula C21H42O2. It is commonly used in various industrial applications, particularly in cosmetics and personal care products, due to its excellent emollient properties. This compound is known for its ability to enhance the texture and feel of formulations, making it a popular ingredient in lotions, creams, and other skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotridecyl 2-ethylhexanoate is typically synthesized through the esterification reaction between isotridecyl alcohol and 2-ethylhexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then neutralized, and the ester is purified through distillation or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then subjected to purification steps, such as vacuum distillation, to obtain the final ester with high purity. The industrial production methods are designed to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Isotridecyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: Isotridecyl alcohol and 2-ethylhexanoic acid
Transesterification: New ester compounds depending on the alcohol used in the reaction
Scientific Research Applications
Isotridecyl 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in lotions, creams, and other skincare products.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industrial Lubricants: Utilized as a base fluid in the formulation of high-performance lubricants.
Polymer Additives: Employed as a plasticizer to improve the flexibility and durability of polymer materials.
Mechanism of Action
The primary mechanism of action of isotridecyl 2-ethylhexanoate in cosmetics and personal care products is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This compound interacts with the lipid bilayer of the skin, improving its texture and feel. In pharmaceutical applications, this compound can enhance the bioavailability of active ingredients by improving their solubility and stability .
Comparison with Similar Compounds
Isotridecyl 2-ethylhexanoate can be compared with other similar esters, such as:
Isotridecyl isononanoate: Similar in structure and used in cosmetics for its emollient properties.
Ethylhexyl isononanoate: Another ester used in skincare products for its lightweight and non-greasy feel.
Butylene glycol diisononanoate: Used as a skin-conditioning agent and emollient in various formulations.
This compound is unique due to its specific combination of isotridecyl alcohol and 2-ethylhexanoic acid, which provides a balance of emollient properties and stability in formulations .
Properties
CAS No. |
84962-29-8 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
11-methyldodecyl 2-ethylhexanoate |
InChI |
InChI=1S/C21H42O2/c1-5-7-17-20(6-2)21(22)23-18-15-13-11-9-8-10-12-14-16-19(3)4/h19-20H,5-18H2,1-4H3 |
InChI Key |
SCFVTLHTOPTVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



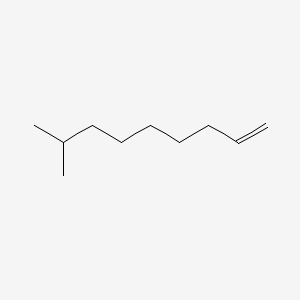
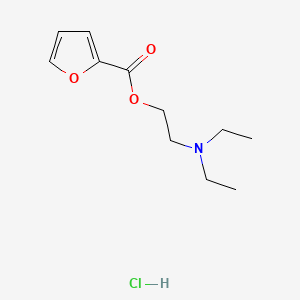
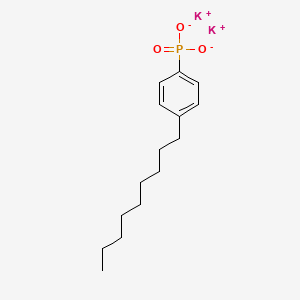
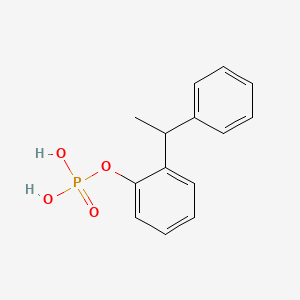
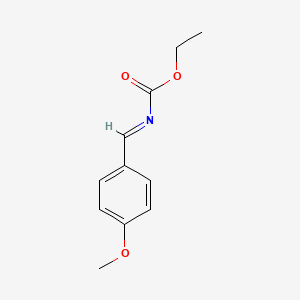
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
